molecular formula C4H5NNaO B8480401 Cyanoacetone sodium

Cyanoacetone sodium

Cat. No.: B8480401
M. Wt: 106.08 g/mol
InChI Key: AWDAGITZFQFGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanoacetone sodium, also known as sodium cyanoacetone, is an organic compound with the molecular formula C4H4NNaO. It is a sodium salt of cyanoacetone, characterized by the presence of a nitrile group (-CN) and a ketone group (-CO). This compound is used as a synthetic intermediate in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanoacetone sodium can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide. The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products . The general reaction scheme is as follows:

CH3CN+CH3COOR+MOHCH3COCH2CN+ROH\text{CH}_3\text{CN} + \text{CH}_3\text{COOR} + \text{MOH} \rightarrow \text{CH}_3\text{COCH}_2\text{CN} + \text{ROH} CH3​CN+CH3​COOR+MOH→CH3​COCH2​CN+ROH

where R is an alkyl group, and M is an alkali metal such as sodium or potassium.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Cyanoacetone sodium undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Condensation Reactions: The ketone group can undergo condensation reactions with aldehydes or other ketones, forming larger molecules.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Condensation Reactions: Reagents such as aldehydes and ketones, with acidic or basic catalysts.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nitriles.

    Condensation Reactions: Formation of β-keto nitriles or other larger molecules.

    Reduction: Formation of primary amines.

Scientific Research Applications

Cyanoacetone sodium is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: In the synthesis of pharmacologically active compounds.

    Materials Science: As a precursor for the preparation of polymers and other advanced materials.

    Catalysis: As a ligand or intermediate in catalytic processes.

Mechanism of Action

The mechanism of action of cyanoacetone sodium involves its functional groups, which participate in various chemical reactions. The nitrile group can act as a nucleophile, attacking electrophilic centers in other molecules. The ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of the sodium ion, which stabilizes the negative charge on the intermediate species.

Comparison with Similar Compounds

Similar Compounds

    Acetone Cyanohydrin: Similar in structure but contains a hydroxyl group instead of a nitrile group.

    Cyanoacetic Acid: Contains a carboxyl group instead of a ketone group.

    Ethyl Cyanoacetate: An ester derivative of cyanoacetic acid.

Uniqueness

Cyanoacetone sodium is unique due to its combination of a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C4H5NNaO

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2H2,1H3;

InChI Key

AWDAGITZFQFGGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC#N.[Na]

Origin of Product

United States

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